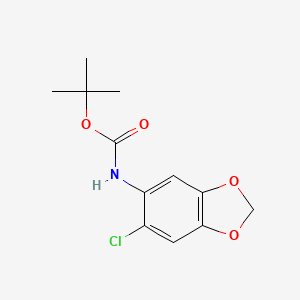

tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

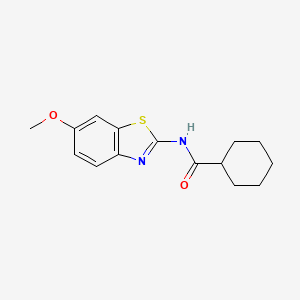

Tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate is a chemical compound with the CAS Number: 1485008-99-8 . It has a molecular weight of 271.7 and is typically in an oil form .

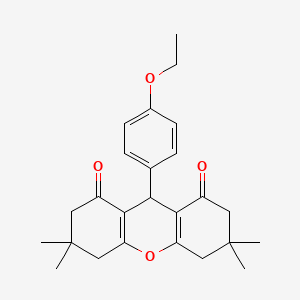

Molecular Structure Analysis

The InChI code for this compound is1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6H2,1-3H3,(H,14,15) . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is typically in an oil form . It has a molecular weight of 271.7 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Environmental Fate and Biodegradation

Synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate, have been studied for their environmental occurrence, fate, and toxicity. These SPAs have been detected in various matrices, including indoor dust, outdoor air particulates, and water bodies, raising concerns over their potential environmental and health impacts. Research suggests that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, and possibly carcinogenicity. The transformation products of these compounds may pose greater risks than the parent compounds themselves, emphasizing the need for future studies focused on novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).

Advances in Bioremediation Techniques

Significant progress has been made in understanding the biodegradation and bioremediation of methyl tert-butyl ether (MTBE), a compound with similarities in use and chemical structure to tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate. Research has demonstrated MTBE's biotransformation and mineralization under aerobic conditions, with increasing evidence of its biodegradation under anaerobic conditions as well. These findings support the development of biological methods for the remediation of MTBE, which could be applicable to related compounds (Fiorenza & Rifai, 2003).

Environmental Behavior and Fate

The environmental behavior and fate of methyl tert-butyl ether provide insights into the potential behavior of tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate in aquatic environments. MTBE's high solubility in water and low natural biodegradation potential in the subsurface environment highlight the challenges associated with its remediation. This underscores the importance of understanding the environmental fate of similar compounds to inform mitigation and remediation strategies (Squillace et al., 1997).

Health and Safety Considerations

The reassessment of the cancer potency of methyl tert-butyl ether, considering modes of action for MTBE and its metabolites, provides a framework for evaluating the health risks associated with exposure to tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate and similar compounds. This research suggests that if such compounds are carcinogenic, they are likely among the weakest of chemical carcinogens, highlighting the need for a nuanced understanding of their health impacts based on mode of action analyses (Bogen & Heilman, 2015).

Eigenschaften

IUPAC Name |

tert-butyl N-(6-chloro-1,3-benzodioxol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGDJVMCZLLCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1Cl)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2881619.png)

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2881621.png)

![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)

![Ethyl 2-[benzotriazol-1-ylmethyl-(2-ethoxy-2-oxoethyl)amino]acetate](/img/structure/B2881638.png)